molecular formula C7H10N2O3 B2577761 3-(2,5-Dioxopyrrolidin-1-yl)propanamide CAS No. 66237-00-1

3-(2,5-Dioxopyrrolidin-1-yl)propanamide

Cat. No.: B2577761
CAS No.: 66237-00-1
M. Wt: 170.168
InChI Key: PRGLUJFHJNBBQH-UHFFFAOYSA-N
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Description

3-(2,5-Dioxopyrrolidin-1-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and a propanamide group. Its molecular formula is C7H10N2O3, and it has a molecular weight of 170.17 g/mol .

Biochemical Analysis

Biochemical Properties

It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .

Cellular Effects

It has been found to have no hepatotoxic properties in HepG2 cells (concentration of 10 μM) .

Molecular Mechanism

It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .

Temporal Effects in Laboratory Settings

It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .

Dosage Effects in Animal Models

It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .

Metabolic Pathways

It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .

Transport and Distribution

It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .

Subcellular Localization

It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)propanamide typically involves the reaction of a suitable amine with a pyrrolidinone derivative. One common method involves the use of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide as an intermediate . The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and formic acid (HCOOH) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-(2,5-Dioxopyrrolidin-1-yl)propanamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to modulate glutamate transporters and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-4H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGLUJFHJNBBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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